molecular formula C9H5F2N3O2 B1462209 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038240-82-2

1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1462209
CAS No.: 1038240-82-2
M. Wt: 225.15 g/mol
InChI Key: ZIUDQRGAWDURQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts. The general reaction scheme is as follows:

    Synthesis of the Azide Intermediate: The azide intermediate can be prepared by reacting 2,4-difluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide intermediate.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.

    Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) salts, acids, bases), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.

    Agriculture: Triazole derivatives, including this compound, have been explored for their use as fungicides and herbicides due to their ability to inhibit specific enzymes in plants and fungi.

    Materials Science:

    Biological Research: The compound can be used as a probe to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity or modulate receptor function. The presence of the 2,4-difluorophenyl group enhances the compound’s binding affinity and selectivity for its targets. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-1H-1,2,3-triazole: This compound lacks the carboxylic acid group, which may result in different biological activities and binding properties.

    1-(2,4-Difluorophenyl)-1H-1,2,3-triazole-4-methanol: The presence of a hydroxyl group instead of a carboxylic acid group can alter the compound’s solubility and reactivity.

    1-(2,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxamide: The carboxamide group can provide different hydrogen bonding interactions compared to the carboxylic acid group, potentially affecting the compound’s biological activity.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUDQRGAWDURQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.